Physicochemical properties of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine
Physicochemical properties of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine
Introduction
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine is a substituted heterocyclic compound featuring a pyrrolidine ring, a flexible ethyl ether linkage, and a brominated phenyl group. As a tertiary amine, its basicity, governed by the pyrrolidine nitrogen, is a key determinant of its chemical behavior. The presence of the bromophenyl moiety provides a site for further functionalization, for example, through cross-coupling reactions, making this compound a versatile intermediate in synthetic chemistry. Its structural motifs are common in pharmacologically active molecules, suggesting its potential as a building block in drug discovery and development programs. This guide provides a detailed examination of its core physicochemical properties, outlines robust methodologies for their characterization, and offers insights into its chemical nature for researchers and drug development professionals.
Section 1: Chemical Identity and Structure
The unique arrangement of its functional groups dictates the overall properties of the molecule. The pyrrolidine group imparts basicity and influences polarity, while the bromophenoxy tail contributes to its lipophilicity and provides a handle for synthetic modification.
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IUPAC Name: 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine
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CAS Number: 23136-18-7 (Predicted)
The structure consists of a saturated five-membered nitrogen-containing pyrrolidine ring connected via a two-carbon ethyl chain and an ether oxygen to a benzene ring substituted with a bromine atom at the meta (3-) position.
Section 2: Core Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. They influence everything from reaction kinetics and solubility to absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates. The data presented below are a combination of predicted values for the target 3-bromo isomer and experimental data from the closely related 4-bromo isomer, which serves as a reliable proxy for many physical constants.
Summary of Physicochemical Data
| Property | Value | Source/Comment |
| Boiling Point | 339.6 ± 22.0 °C (at 760 mmHg) | Predicted for 3-bromo isomer |
| 138-140 °C (at 1.2 mmHg) | Experimental for 4-bromo isomer[2][3] | |
| Density | 1.337 ± 0.06 g/cm³ | Predicted for 3-bromo isomer |
| 1.304 g/mL (at 25 °C) | Experimental for 4-bromo isomer[2][3] | |
| pKa (Conjugate Acid) | 9.58 ± 0.20 | Predicted for 3-bromo isomer |
| Appearance | Colorless or light yellow liquid | For 4-bromo isomer[3] |
| Refractive Index | n20/D 1.557 | For 4-bromo isomer[2][3] |
| Flash Point | 113 °C (235.4 °F) | Closed cup, for 4-bromo isomer[2][3] |
Detailed Property Analysis
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Boiling Point: The high predicted atmospheric boiling point indicates low volatility, a consequence of the molecule's relatively high molecular weight and polar ether and amine functionalities. The experimental data for the 4-bromo isomer, measured under a significant vacuum (1.2 mmHg), is consistent with a high-boiling liquid.[2][3] This property is crucial for purification by distillation, requiring vacuum conditions to prevent thermal decomposition.
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Density: The compound is significantly denser than water, which is a key consideration for solvent extraction and phase separation procedures during workup.
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pKa (Basicity): The predicted pKa of 9.58 refers to the equilibrium constant of the conjugate acid (the protonated pyrrolidinium ion). This value indicates that 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine is a moderate base, slightly weaker than unsubstituted pyrrolidine (pKa of conjugate acid ≈ 11.3).[4] This basicity is a central feature, allowing for the formation of crystalline salts (e.g., hydrochlorides, tartrates) by reaction with acids. Salt formation is a cornerstone of pharmaceutical development for improving solubility, stability, and handling of active pharmaceutical ingredients (APIs).
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Solubility: While specific data is unavailable, the molecular structure allows for a qualitative prediction. The large, nonpolar bromophenyl group and hydrocarbon backbone suggest that solubility in water will be low. However, in acidic aqueous solutions (pH < 8), the pyrrolidine nitrogen will be protonated, forming a cationic species with significantly enhanced aqueous solubility. The compound is expected to be freely miscible with most organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate.
Section 3: Methodologies for Physicochemical Characterization
To ensure scientific integrity, all physicochemical data must be validated through robust, standardized experimental protocols. The following section details the methodologies for determining key properties of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine.
Workflow for Comprehensive Physicochemical Profiling
Caption: Workflow for the physicochemical characterization of the target compound.
Experimental Protocol 1: pKa Determination via Potentiometric Titration
This method provides an accurate measure of the compound's basicity, a critical parameter for salt screening and formulation development.
Causality: Potentiometric titration is the gold standard for pKa determination. It works by monitoring the change in pH (or electrode potential) of a solution of the compound as a known concentration of a strong acid (titrant) is added. The point of half-equivalence, where half of the amine has been protonated, corresponds to the pH at which pH = pKa.
Methodology:
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Preparation: Accurately weigh approximately 50 mg of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine and dissolve it in 50 mL of a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility of both the free base and its protonated form.
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Titrant: Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
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Instrumentation: Calibrate a pH meter with standard buffers (pH 4, 7, and 10) at the experimental temperature (25 °C).
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Titration: Place the sample solution in a jacketed beaker maintained at 25 °C and immerse the calibrated pH electrode. Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using a burette.
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Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
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Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point on the resulting titration curve. The first derivative of the curve can be used to precisely locate the equivalence point.
Experimental Protocol 2: Identity and Purity via Gas Chromatography-Mass Spectrometry (GC-MS)
This is a powerful hyphenated technique that separates the compound from any impurities and provides its mass spectrum, confirming both its molecular weight and structural fragments.
Causality: Gas chromatography is ideal for separating volatile and thermally stable compounds like the target molecule. The mass spectrometer detector provides unambiguous identification by measuring the mass-to-charge ratio of the molecule and its fragments, acting as a molecular fingerprint.
Methodology:
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate.
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GC Conditions:
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Column: Use a standard non-polar capillary column (e.g., Restek-5 MS, 30 m x 0.25 mm).
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Injector: Set to 250 °C with a split ratio (e.g., 40:1) to prevent column overloading.
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Oven Program: Start at 75 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C to ensure elution of the compound and any higher-boiling impurities.[5]
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Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[5]
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MS Conditions:
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Ionization: Use standard Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Interface Temperature: Set to 290 °C to prevent condensation.[5]
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Analysis: The retention time of the major peak indicates the compound's purity by area percentage. The mass spectrum of this peak should show a molecular ion (M+) peak corresponding to the molecular weight (270/272 due to bromine isotopes) and characteristic fragmentation patterns (e.g., loss of the pyrrolidine moiety).
Section 4: Synthesis and Handling
Synthetic Pathway Overview
A common and logical route for the synthesis of this compound is the Williamson ether synthesis followed by N-alkylation, or a direct N-alkylation of pyrrolidine.
Caption: A plausible two-step synthetic route to the target compound.
This approach involves first reacting 3-bromophenol with a dihaloethane under basic conditions to form the 2-(3-bromophenoxy)ethyl halide intermediate. This intermediate is then used to alkylate pyrrolidine, again in the presence of a base to scavenge the generated acid, to yield the final product.[6]
Handling and Storage
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Storage: The compound should be stored in a cool, dry place, typically between 2-8°C, away from direct sunlight and incompatible substances like strong oxidizing agents.[7]
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Handling: Use in a well-ventilated area. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended.[2] The material is classified as a skin and eye irritant.[2]
References
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1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8. iChemical. [Link]
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1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. National Institutes of Health (NIH). [Link]
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Pyrrolidine. Wikipedia. [Link]
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4-amino-1-[2-(3-bromophenyl)ethyl]pyrrolidin-2-one. PubChem, National Institutes of Health. [Link]
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1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. Bouling Chemical Co., Limited. [Link]
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1-Propanone, 1-(3-bromophenyl)-. PubChem, National Institutes of Health. [Link]
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The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. [Link]
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